- Prodotti Farmaceutici e Biochimici
- Pesticidi Chimici
- Catalizzatori
- Composti inorganici
- Solventi organici
- Composti organici
- Principi attivi farmaceutici
- Intermedi farmaceutici
- Impurezze farmaceutiche
- Blocchi di costruzione medicinali
- Medico
- Ingredienti attivi dei pesticidi
- Intermedi dei pesticidi
- insetticidi
- fertilizzanti
- Estratti di piante
- Estratti animali
- Pigmenti naturali
- Tossine naturali
- Sapori e Profumi
- Materiali Polimerici
- Coloranti e pigmenti
- Pitture e Vernici
- Materiali elettrici
- Reagenti chimici
- Additivi chimici
- Catalizzatori e Chimici Inorganici
- Solventi e chimici organici
- Prodotti naturali e estratti
- Materiali Chimici
- altro
- elemento
Fornitori consigliati
Baoji Haoxiang Bio-technology Co.Ltd
Fornitore verificato
Membro d'oro
Natura aziendale: Private enterprises
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Fornitore verificato
Membro d'oro
Natura aziendale: Private enterprises
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Fornitore verificato
Membro d'oro
Natura aziendale: Private enterprises
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Fornitore verificato
Membro d'oro
Natura aziendale: Private enterprises
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Fornitore verificato
Membro d'oro
Natura aziendale: Private enterprises
CN Fornitore
Grosso

Impurezze farmaceutiche
Pharmaceutical Impurities: Pharmaceutical impurities are unwanted substances that may be present in drug products during the manufacturing process or due to degradation over time. These can include residual solvents, catalysts, by-products, and other materials. It is crucial to control these impurities as they can affect the safety, efficacy, and quality of a medication. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) set strict guidelines for acceptable levels of pharmaceutical impurities in drug products to ensure patient safety and product reliability.
Understanding the nature and concentration of these impurities is vital for manufacturers to maintain high standards of quality control throughout the production process. Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS), are commonly employed to detect and quantify pharmaceutical impurities.
Proper management and monitoring of these impurities can significantly enhance the overall quality and safety profile of pharmaceutical products, contributing to better therapeutic outcomes.
